molecular formula C10H8BrF3O3 B1381871 2-Bromo-5-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde CAS No. 1881295-77-7

2-Bromo-5-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde

Cat. No.: B1381871
CAS No.: 1881295-77-7
M. Wt: 313.07 g/mol
InChI Key: QDOMVPXFCGJVJV-UHFFFAOYSA-N
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Description

2-Bromo-5-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a methoxymethoxy group attached to a benzene ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 4-(trifluoromethyl)benzaldehyde, followed by the introduction of the methoxymethoxy group through a methoxymethylation reaction. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methoxymethyl chloride in the presence of a base for the methoxymethylation step.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include amines (R-NH₂) and thiols (R-SH), often in the presence of a base.

Major Products

    Oxidation: 2-Bromo-5-(methoxymethoxy)-4-(trifluoromethyl)benzoic acid.

    Reduction: 2-Bromo-5-(methoxymethoxy)-4-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)benzaldehyde
  • 2-Bromo-4-(trifluoromethyl)benzaldehyde
  • 2-Bromo-5-(methoxymethoxy)benzaldehyde

Uniqueness

2-Bromo-5-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde is unique due to the presence of both the trifluoromethyl and methoxymethoxy groups, which impart distinct chemical properties and reactivity. These functional groups can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-5-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O3/c1-16-5-17-9-2-6(4-15)8(11)3-7(9)10(12,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOMVPXFCGJVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C(=C1)C=O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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